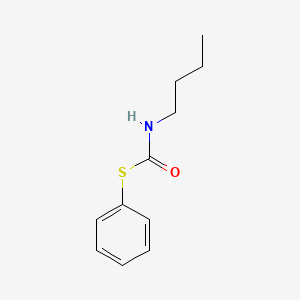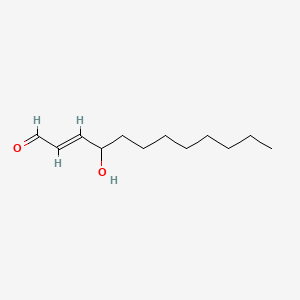
4-Hydroxy-2-dodecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-dodecenal is an organic compound that belongs to the class of α,β-unsaturated aldehydes. It is characterized by the presence of a hydroxyl group at the fourth carbon and a double bond between the second and third carbons in a twelve-carbon chain. This compound is a product of lipid peroxidation and is known for its reactivity due to the presence of both the hydroxyl and aldehyde functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-dodecenal can be achieved through several methods, including:
Oxidation of 4-Hydroxy-2-dodecenol: This method involves the oxidation of 4-Hydroxy-2-dodecenol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of an acid catalyst.
Aldol Condensation: Another method involves the aldol condensation of butanal with octanal in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate, which is then dehydrated to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-dodecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines.
Addition: The double bond in the compound can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Hydrochloric acid (HCl) or hydrobromic acid (HBr) for halogenation.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄) for halogen addition.
Major Products Formed
Oxidation: 4-Hydroxy-2-dodecenoic acid.
Reduction: 4-Hydroxy-2-dodecenol.
Substitution: 4-Halo-2-dodecenal.
Addition: 2,3-Dibromo-4-hydroxy-dodecanal.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-dodecenal has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of α,β-unsaturated aldehydes and their interactions with nucleophiles and electrophiles.
Biology: It is studied for its role in lipid peroxidation and its effects on cellular structures and functions.
Medicine: Research is conducted on its potential cytotoxic effects and its role in oxidative stress-related diseases.
Industry: It is used in the synthesis of various fine chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2-dodecenal involves its reactivity as an electrophile due to the presence of the aldehyde group and the double bond. It can form covalent adducts with nucleophilic sites on biomolecules such as proteins, DNA, and lipids. This can lead to structural and functional changes in these biomolecules, contributing to its cytotoxic effects. The compound can also induce oxidative stress by generating reactive oxygen species (ROS) during its metabolism.
Comparación Con Compuestos Similares
4-Hydroxy-2-dodecenal can be compared with other similar compounds such as:
4-Hydroxy-2-nonenal: Both compounds are products of lipid peroxidation and share similar reactivity due to the presence of the hydroxyl and aldehyde groups. this compound has a longer carbon chain, which may influence its physical properties and biological interactions.
4-Hydroxy-2-hexenal: Similar to this compound, this compound is also an α,β-unsaturated aldehyde. The shorter carbon chain in 4-Hydroxy-2-hexenal may result in different reactivity and biological effects.
4-Hydroxy-2-decenal: This compound has a similar structure but with a different carbon chain length, which can affect its chemical and biological properties.
Propiedades
Número CAS |
29343-60-0 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(E)-4-hydroxydodec-2-enal |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10-12,14H,2-7,9H2,1H3/b10-8+ |
Clave InChI |
ZEHVTBHDQIECNE-CSKARUKUSA-N |
SMILES isomérico |
CCCCCCCCC(/C=C/C=O)O |
SMILES canónico |
CCCCCCCCC(C=CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


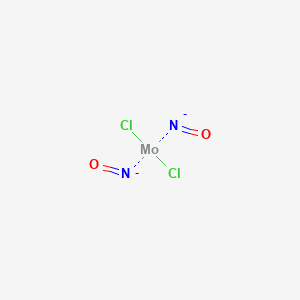
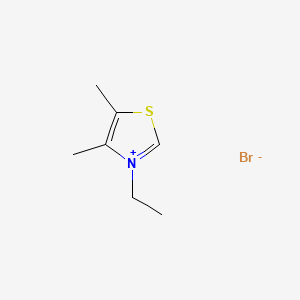
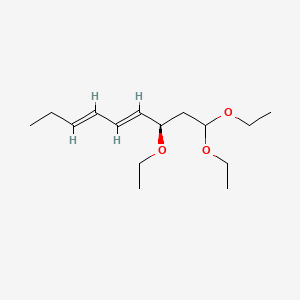
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate](/img/structure/B12654932.png)
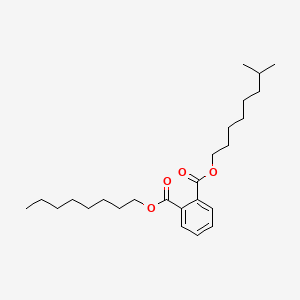

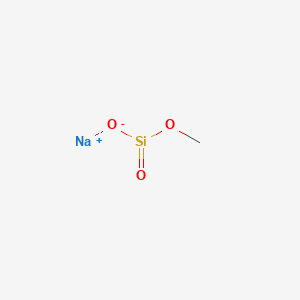
![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
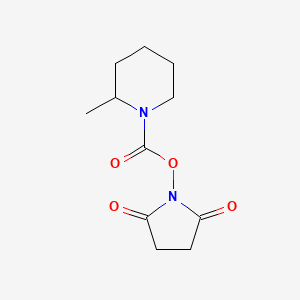
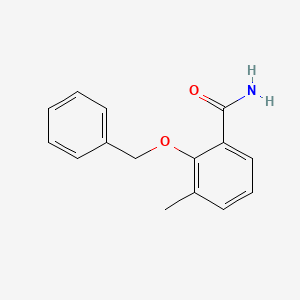
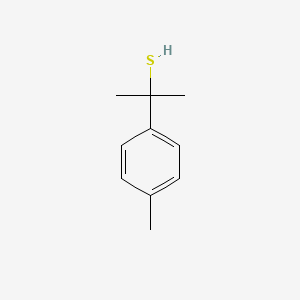
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
